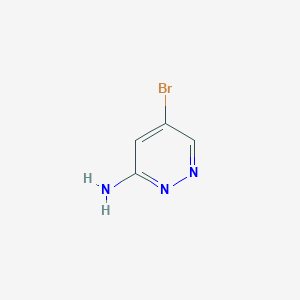

5-Bromopyridazin-3-amine

説明

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, with its compounds forming the basis of numerous pharmaceuticals, agrochemicals, and functional materials. 5-Bromopyridazin-3-amine is situated within this field as a derivative of pyridazine (B1198779), a prominent six-membered aromatic heterocycle.

The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms. msu.edubritannica.com This arrangement distinguishes it from its isomers, pyrimidine (B1678525) and pyrazine (B50134). The presence of the two vicinal nitrogen atoms imparts unique physicochemical properties. The pyridazine ring is characterized by weak basicity, a high dipole moment, and a robust capacity for dual hydrogen bonding. smolecule.comnih.gov These features are significant in molecular recognition and drug-target interactions. nih.gov

Like benzene, the pyridazine ring is aromatic, possessing a stable, planar, and cyclic conjugated system of π-electrons. msu.edu However, the electronegativity of the nitrogen atoms leads to an uneven distribution of electron density compared to benzene, resulting in a weaker resonance stabilization. wikipedia.org The lone pair of electrons on each nitrogen atom is in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system, which accounts for the basic character of pyridazines. msu.eduwikipedia.org

The introduction of bromo and amino substituents onto the pyridazine core creates a versatile scaffold for chemical synthesis. These substituted pyridazines are recognized as "privileged structures" in medicinal chemistry because they can interact with multiple biological targets. smolecule.comnih.gov

The bromine atom serves as a key functional handle. It is a good leaving group in nucleophilic substitution reactions and participates in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. researchgate.net This reactivity allows for the straightforward introduction of diverse molecular fragments, facilitating the generation of large libraries of compounds for drug discovery. researchgate.net Furthermore, the bromine atom can form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-receptor binding.

The amino group, on the other hand, acts as a hydrogen bond donor and can be a key pharmacophoric element. Its presence influences the electronic properties of the ring and provides a site for further derivatization. smolecule.com The combination of these two substituents makes bromo- and amino-substituted pyridazines valuable intermediates for creating novel compounds with potential applications in treating neurological disorders and cancer, as well as in the development of new materials. smolecule.com

Overview of Research Trajectories for this compound and Analogous Systems

Research involving this compound and structurally similar compounds primarily focuses on their application as versatile synthons in the development of new biologically active molecules. The inherent reactivity of the bromo- and amino-functionalized pyridazine core allows for systematic structural modifications to explore structure-activity relationships (SAR).

A significant research trajectory involves using these scaffolds to create libraries of compounds for high-throughput screening. For instance, bromo-substituted pyridazinones, which are structurally analogous to this compound, have been employed in the synthesis of novel antagonists for G-protein coupled receptors like NPBWR1, which is implicated in inflammatory pain and eating disorders. nih.gov In these studies, the bromine atom is often substituted via cross-coupling reactions to introduce various aryl or alkyl groups. nih.gov

Another major area of investigation is the development of kinase inhibitors, a critical class of anticancer drugs. The pyridazine scaffold is a common feature in many kinase inhibitors, and derivatives of bromo-substituted pyridazines are frequently synthesized and evaluated for their potential to target specific kinases involved in cancer progression. vulcanchem.com

Furthermore, research extends to the synthesis of compounds with other potential therapeutic applications. Derivatives of 5-bromopyridazin-3(2H)-one have been investigated as formyl peptide receptor (FPR) agonists and for their anticancer properties. The synthetic utility of these scaffolds is continually being expanded through the development of new reaction methodologies, such as regioselective metalation and amination reactions, to build diverse molecular architectures. researchgate.netresearchgate.net

Structure

2D Structure

特性

IUPAC Name |

5-bromopyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-1-4(6)8-7-2-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZZTROFAJLFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735912 | |

| Record name | 5-Bromopyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187237-00-8 | |

| Record name | 5-Bromopyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromopyridazin 3 Amine and Its Derivatives

Direct Synthetic Routes to 5-Bromopyridazin-3-amine

Direct synthesis focuses on constructing the this compound molecule either by introducing a bromine atom onto a pre-existing pyridazin-3-amine core or by converting a closely related pyridazine (B1198779) intermediate into the target compound.

A primary strategy for synthesizing brominated aminopyridazines is the direct electrophilic bromination of an aminopyridazine precursor. The amino group at the C3 position is an activating group, which directs electrophiles to the ortho and para positions of the heterocyclic ring. The inherent electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, also influence the regioselectivity of the substitution.

The choice of brominating agent is crucial for controlling the reactivity and selectivity of the halogenation.

Bromine (Br₂) : Molecular bromine is a strong and effective brominating agent. It is often used in combination with a base to modulate its reactivity and scavenge the hydrogen bromide (HBr) byproduct. A documented procedure for the synthesis of a related compound, 4,6-dibromopyridazin-3-amine, utilizes molecular bromine in the presence of sodium bicarbonate. chemicalbook.com This approach demonstrates the feasibility of using Br₂ for the polybromination of aminopyridazine scaffolds. chemicalbook.com

N-Bromosuccinimide (NBS) : NBS is a milder and more selective source of electrophilic bromine compared to Br₂. It is widely used for the bromination of activated aromatic and heteroaromatic rings. mdpi.com The use of NBS can help to prevent over-bromination and the formation of side products, making it a preferred reagent in many synthetic contexts. mdpi.com While a specific protocol for the synthesis of this compound using NBS is not detailed in the provided literature, its application is a standard and expected methodology for such a transformation.

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product. Key parameters include the choice of solvent, temperature, and reaction time. A relevant, documented procedure for the bromination of 6-bromopyridazin-3-amine provides insight into effective conditions for this class of compounds. chemicalbook.com

| Parameter | Condition | Notes |

|---|---|---|

| Starting Material | 6-Bromopyridazin-3-amine | A mono-brominated aminopyridazine. |

| Brominating Agent | Bromine (Br₂) | Added slowly and dropwise. |

| Base | Sodium Bicarbonate (NaHCO₃) | Used to neutralize the HBr byproduct. |

| Solvent | Methanol | The starting material was dissolved in this solvent. |

| Temperature | Room Temperature | The reaction was stirred at ambient temperature. |

| Reaction Time | Overnight | Extended reaction time to ensure completion. |

| Yield | 99% (for 4,6-dibromopyridazin-3-amine) | Demonstrates high efficiency of the bromination. |

An alternative to direct bromination involves the chemical modification of pyridazine intermediates that already possess the desired substitution pattern. One of the most common methods is nucleophilic aromatic substitution (SNAr).

This strategy often begins with a dihalogenated pyridazine, such as 3,6-dibromopyridazine or 5-bromo-3-chloropyridazine. thieme-connect.debldpharm.com The differing reactivity of the halogen atoms, or the controlled use of reaction conditions, can allow for a selective substitution of one halogen with an amino group. A well-established procedure involves reacting 3,6-dibromopyridazine with ammonia in ethanol at elevated temperature and pressure to selectively replace one bromine atom, yielding 6-bromopyridazin-3-amine with a high yield. thieme-connect.de It is plausible that applying similar SNAr conditions to 3,5-dibromopyridazine or a related intermediate could provide a viable route to this compound.

Another established conversion strategy in heterocyclic chemistry is the reduction of a nitro group. A synthetic pathway could be envisioned starting from a 5-bromo-3-nitropyridazine intermediate, which would then be reduced to the corresponding 3-amino group using standard reducing agents like tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.

Bromination of Pyridazin-3-amine Precursors

Advanced Strategies for Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold contains two key functional handles for derivatization: the amino group and the bromine atom. The bromine atom, in particular, is an excellent substrate for modern cross-coupling reactions, allowing for the introduction of a wide array of substituents at the C5 position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the 5-position of the pyridazine ring is well-suited for oxidative addition to a Palladium(0) complex, initiating the catalytic cycle. researchgate.net This enables a variety of transformations to build molecular complexity.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This is a highly versatile method for synthesizing biaryl or heteroaryl-aryl structures. mdpi.com

Buchwald-Hartwig Amination : This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. It is a key method for synthesizing more complex substituted aminopyridazines.

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne to create a carbon-carbon triple bond, yielding an alkynylpyridazine derivative.

Heck Coupling : This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene.

These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), a phosphine ligand to stabilize the catalyst, and a base. mdpi.com The choice of ligand and reaction conditions is critical for achieving high yields and can be tailored to the specific substrates being coupled.

| Reaction Type | Coupling Partner | Resulting Structure | Type of Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 5-Aryl-pyridazin-3-amine | C(sp²)-C(sp²) |

| Buchwald-Hartwig | Amine (R₂NH) | 5-(Dialkylamino)-pyridazin-3-amine | C(sp²)-N |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 5-Alkynyl-pyridazin-3-amine | C(sp²)-C(sp) |

| Heck | Alkene (CH₂=CHR) | 5-Alkenyl-pyridazin-3-amine | C(sp²)-C(sp²) |

| Stille | Organostannane (R-SnBu₃) | 5-Alkyl/Aryl-pyridazin-3-amine | C(sp²)-C(sp²/sp³) |

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a highly utilized method for forming C-C bonds between organoboron compounds and organic halides. libretexts.orgorganic-chemistry.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids and esters. nih.gov In the context of pyridazine derivatives, this reaction allows for the introduction of diverse aryl and heteroaryl moieties at the C5 position.

While direct examples for this compound are not extensively detailed in the provided literature, studies on analogous compounds such as 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrate the feasibility and efficiency of this transformation. nih.govmdpi.com The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₃PO₄), and a solvent system like 1,4-dioxane/water. mdpi.com The amino group on the ring generally does not interfere with the coupling process, making it a robust method for derivatization. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on a 5-Bromopyridin-3-amine Analog

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Good |

| 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate |

| 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate |

Data derived from studies on 5-bromo-2-methylpyridin-3-amine, a structural analog. mdpi.com

The mechanism involves the oxidative addition of the bromopyridazine to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the arylated product and regenerate the catalyst. libretexts.org

Sonogashira Coupling for Alkenylation and Alkynylation

The Sonogashira coupling reaction is a method for forming C-C bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orgwikipedia.org It is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base which also serves as the solvent. wikipedia.orgyoutube.com This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are valuable structural motifs. libretexts.org

For substrates like this compound, the Sonogashira coupling would introduce an alkynyl group at the C5 position. The reaction proceeds under mild, typically anaerobic conditions. organic-chemistry.org The general mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. youtube.com The versatility of the alkyne products allows for further functionalization, making this a strategic step in multi-step syntheses. youtube.com

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org It can be used to couple this compound with a variety of primary and secondary amines, creating more complex diamine structures.

The catalytic system typically consists of a palladium precursor and a specialized phosphine ligand, with a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). chemspider.comlibretexts.org The choice of ligand is critical and is often tailored to the specific substrates being coupled. libretexts.org The reaction mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to yield the arylamine product. wikipedia.orgyoutube.com

Table 2: General Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| Bromopyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] | (±)-BINAP | NaOt-Bu | Toluene | 80 |

| Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ | Josiphos, XPhos, etc. | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 |

Data derived from general procedures for bromopyridine derivatives. chemspider.com

Stille Coupling and Kumada Cross-Coupling Applications

Stille Coupling: The Stille reaction creates a carbon-carbon bond by coupling an organotin compound (organostannane) with an sp²-hybridized organic halide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.orgjk-sci.com The primary drawback is the toxicity of the tin compounds. organic-chemistry.org For this compound, a Stille coupling could introduce alkyl, alkenyl, aryl, or alkynyl groups by selecting the appropriate organostannane reagent. The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Kumada Coupling: The Kumada coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed, utilizing a Grignard reagent (organomagnesium halide) as the nucleophile. organic-chemistry.org It is typically catalyzed by nickel or palladium complexes. While highly effective and economical for producing biaryls, its application is limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups (such as the amino group on the substrate unless protected). organic-chemistry.orgpitt.edu Therefore, its application to this compound would likely require protection of the amine functionality prior to the coupling step.

Nucleophilic Substitution Reactions

The electron-deficient pyridazine ring facilitates nucleophilic substitution reactions, either by direct replacement of the bromine atom or through activation of C-H bonds.

Substitution of the Bromine Atom with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The bromine atom at the C5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). Due to the electron-withdrawing nature of the two ring nitrogens, the pyridazine core is activated towards attack by nucleophiles. This allows for the direct displacement of the bromide ion by a range of nucleophiles.

Amines: Reaction with primary or secondary amines can introduce a new amino group at the C5 position. chemistryguru.com.sg These reactions are often performed at elevated temperatures, sometimes in the presence of a base to neutralize the HBr formed. libretexts.org

Thiols: Thiolates (formed by deprotonating thiols) are excellent nucleophiles and can readily displace the bromine to form the corresponding thioether.

Alkoxides: Alkoxides, such as sodium methoxide or ethoxide, can react to form ether derivatives, although these reactions may require harsher conditions compared to those with softer nucleophiles like amines or thiols.

The facility of these reactions is a direct consequence of the electronic properties of the pyridazine ring, which can stabilize the negative charge of the intermediate Meisenheimer complex.

Substitution of Hydrogen via Transition Metal Catalysis (e.g., C-H Magnesiation)

Modern synthetic methods allow for the functionalization of C-H bonds, bypassing the need for a pre-installed leaving group. For pyridazine systems, directed metallation is a key strategy. In a study on 2-benzyl-5-bromopyridazin-3(2H)-one, a related structure, the use of magnesium amide bases like TMPMgCl·LiCl enabled regioselective C-H magnesiation at the C4 position. nih.gov This process involves the deprotonation of the C-H bond adjacent to a directing group (in this case, the lactam functionality), creating a magnesiated intermediate. This intermediate can then be quenched with various electrophiles to introduce new substituents at that position. nih.gov

This methodology highlights the potential for functionalizing positions on the pyridazine ring other than the brominated carbon, offering an alternative and complementary synthetic strategy to cross-coupling and SNAr reactions. nih.gov

Reactions Involving the Amine Functionality

The amine group at the C3 position of this compound is a key site for a variety of chemical transformations. Its nucleophilic character allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, enabling the synthesis of a diverse range of derivatives. These reactions are fundamental in modifying the compound's structure for various applications.

Acylation and Alkylation of the Amino Group

The primary amino group of this compound readily undergoes acylation and alkylation reactions. Acylation, typically performed with acyl chlorides or anhydrides, introduces an acyl group to the nitrogen atom, forming the corresponding amide. For instance, the reaction with acetic anhydride can yield N-(5-bromo-pyridazin-3-yl)acetamide. This transformation is often catalyzed by a few drops of a strong acid like sulfuric acid and can be conducted in a solvent such as acetonitrile at elevated temperatures. mdpi.com This acylation step can be crucial for modifying the electronic properties of the amine or for use as a protecting group in subsequent reactions.

Alkylation introduces an alkyl or aryl group to the amino functionality. The Goldberg reaction, a copper-catalyzed N-arylation or N-alkylation method, is a relevant synthetic route. nih.gov This reaction typically involves coupling the amine with an aryl or alkyl halide in the presence of a copper catalyst, a ligand such as 1,10-phenanthroline, and a base like potassium phosphate. nih.gov While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, methods using formamides as the alkylating source followed by in-situ hydrolysis can provide a more controlled synthesis of mono-alkylated aminopyridazine derivatives. nih.gov

Table 1: Examples of Acylation Reactions

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride, H₂SO₄ (cat.) | Acetonitrile, 60°C | N-(5-bromo-2-methylpyridin-3-yl)acetamide |

Aminocarbonylation Reactions

Aminocarbonylation is a powerful palladium-catalyzed reaction for the synthesis of amides from aryl or vinyl halides, carbon monoxide, and an amine. organic-chemistry.orgresearchgate.net In the context of this compound derivatives, the bromine atom at the C5 position is the reactive site for this transformation. The reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by carbon monoxide insertion into the aryl-palladium bond to form an aroyl-palladium intermediate. Subsequent reaction with an amine nucleophile leads to the formation of the corresponding carboxamide and regeneration of the Pd(0) catalyst. d-nb.info

The selectivity of the reaction, yielding either carboxamides (single CO insertion) or α-ketoamides (double CO insertion), can be controlled by modifying reaction conditions such as carbon monoxide pressure and the choice of phosphine ligands. nih.gov For example, using bidentate ligands like Xantphos under atmospheric pressure of CO typically favors the formation of carboxamides, while monodentate ligands like triphenylphosphine (PPh₃) at higher CO pressures can lead to the formation of α-ketoamides. nih.gov This methodology allows for the introduction of a wide variety of amide functionalities at the C5 position of the pyridazine ring. jsynthchem.com

Table 2: Influence of Reaction Conditions on Aminocarbonylation Products

| Catalyst/Ligand | CO Pressure | Primary Product |

|---|---|---|

| Pd(OAc)₂ / Xantphos | 1 bar | Carboxamide |

| Pd(OAc)₂ / 2 PPh₃ | 40 bar | α-Ketoamide |

Formation of Schiff Bases and Related Imines

The primary amino group of this compound can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. imist.ma This reaction is a cornerstone in organic synthesis for creating carbon-nitrogen double bonds. imist.ma The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the aldehyde or ketone, forming an unstable carbinolamine intermediate. nih.gov This intermediate then undergoes dehydration, often catalyzed by mild acid, to yield the final imine product. nih.gov

A wide array of aromatic and heterocyclic aldehydes can be used in this condensation, leading to a diverse library of Schiff base derivatives. nih.govmdpi.com The reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol. nih.gov The resulting imine group (C=N) is crucial for the biological activities of many compounds and can be further reduced, for example with sodium borohydride, to form the corresponding secondary amines. mdpi.com

Table 3: General Synthesis of Schiff Bases

| Amine Reactant | Carbonyl Reactant | Reaction Type | Product |

|---|---|---|---|

| This compound | Aromatic/Heterocyclic Aldehyde | Condensation | 5-Bromo-3-(arylideneamino)pyridazine (Schiff Base) |

Oxidation and Reduction Transformations of the Pyridazine Ring and Substituents

The pyridazine ring and its substituents can undergo various oxidation and reduction reactions. The nitrogen atoms in the pyridazine ring can be oxidized to form N-oxides. This is a common transformation for heteroaromatic nitrogen compounds and can alter the reactivity of the ring system, often facilitating nucleophilic substitution at positions that were previously unreactive.

Reduction reactions can target either the pyridazine ring or the bromo substituent. Catalytic hydrogenation can lead to the saturation of the pyridazine ring, yielding piperidazine derivatives, although harsh conditions are often required. More commonly, the bromo substituent can be removed via reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or by using other reducing agents. The resulting 3-aminopyridazine (B1208633) is a key intermediate for further synthesis.

Microwave-Assisted Synthetic Approaches for Enhanced Efficiency and Yields

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net The application of microwave irradiation in the synthesis of this compound derivatives can significantly improve efficiency.

Microwaves provide rapid and uniform heating of the reaction mixture, which can enhance reaction rates for various transformations. crossref.org This technology has been successfully applied to multicomponent reactions for synthesizing complex heterocyclic structures in a single step. nih.gov For instance, microwave-assisted cyclization and cross-coupling reactions, such as the Suzuki coupling, have been used to rapidly generate libraries of diverse imidazopyridine derivatives. nih.gov The tolerance of functional groups like boronates to microwave conditions in the presence of Lewis acids highlights the robustness of this approach. nih.gov These principles are directly applicable to the synthesis and derivatization of this compound, enabling more efficient access to novel compounds.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Acetamide Synthesis | 2-3 hours | A few minutes |

| Multicomponent Reactions | Long reaction times, moderate yields | Short reaction times, good to excellent yields |

Organometallic Reagent Applications (e.g., Grignard Reagents, Mg Amides)

Organometallic reagents are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. Their application in the chemistry of this compound opens up numerous avenues for functionalization.

Grignard Reagents (RMgX): Grignard reagents are highly reactive organomagnesium compounds. Their interaction with this compound is twofold. Firstly, they are strong bases and can react with the acidic protons of the primary amine group to generate an alkane, a reaction that can be a competing pathway. quora.com Secondly, the bromo substituent at C5 can potentially be converted into a pyridazinyl Grignard reagent via a bromine-magnesium exchange reaction. This in-situ generated Grignard reagent could then be reacted with various electrophiles (e.g., aldehydes, ketones, nitriles) to introduce new carbon-based substituents at the C5 position. commonorganicchemistry.commasterorganicchemistry.comresearchgate.net

Magnesium Amides (R₂NMgX): Mixed magnesium-lithium amides, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), are highly effective bases for the regioselective metalation (deprotonation) of functionalized aromatic and heteroaromatic systems. google.com These reagents could potentially be used to deprotonate the pyridazine ring of this compound at a specific position, creating a nucleophilic center that can then be trapped with an electrophile. The reaction of magnesium amides with organic halides is also a known method for C-N bond formation, providing an alternative route to N-substituted derivatives. nih.gov

Table 5: Potential Applications of Organometallic Reagents

| Reagent Type | Potential Reaction with this compound | Outcome |

|---|---|---|

| Grignard Reagent | Reaction with N-H protons | Alkane formation (side reaction) |

| Grignard Reagent | Br/Mg exchange at C5, then reaction with electrophile | C5-functionalization |

| Mg Amide | Regioselective deprotonation of the pyridazine ring | C-H functionalization |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound and its derivatives is a critical aspect of modern pharmaceutical development. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. For the synthesis of this compound derivatives, several green chemistry strategies can be employed, focusing on alternative solvents, energy sources, and catalytic methods.

One of the key areas of focus in greening the synthesis of pyridazine derivatives is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Traditional organic solvents contribute significantly to air pollution and pose health and safety risks. Research has shown that ionic liquids can serve as effective and recyclable reaction media for the synthesis of pyridazine derivatives. For instance, the use of imidazolium-based ionic liquids in Diels-Alder reactions to form the pyridazine core has been shown to dramatically reduce reaction times from days to hours and increase yields, all while avoiding volatile organic solvents. ecnu.edu.cnsioc-journal.cn Furthermore, these ionic liquids can often be recycled multiple times without a significant loss in product yield, which aligns with the principles of waste prevention and atom economy. ecnu.edu.cnsioc-journal.cn Another green solvent that has been explored for the synthesis of related heterocyclic compounds is eucalyptol, a bio-based solvent, which has been successfully used in multicomponent reactions to produce imidazo[1,2-b]pyridazines. researchgate.net

The use of alternative energy sources, such as microwave irradiation, presents another significant avenue for applying green chemistry principles. Microwave-assisted synthesis has been demonstrated to be a facile and efficient method for preparing 3-amino-5-bromopyridine derivatives, which are structurally similar to the target compound. clockss.org This technique can lead to significantly shorter reaction times, higher yields, and often cleaner reactions with fewer byproducts compared to conventional heating methods. clockss.org The efficiency of microwave heating can reduce energy consumption and minimize the formation of degradation products that can complicate purification.

Catalysis plays a central role in the development of green synthetic methodologies. The use of catalysts, particularly in small quantities, is preferred over stoichiometric reagents as it reduces waste. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the synthesis of functionalized pyridazine derivatives. For example, 5-bromo-2-methylpyridin-3-amine has been successfully coupled with various arylboronic acids using a palladium catalyst to generate a library of novel pyridine (B92270) derivatives. mdpi.com While effective, a key green chemistry consideration is the choice of catalyst and the efficiency of its recovery and reuse. The development of highly active catalysts that can be used at very low loadings and are recoverable is an ongoing area of research.

To quantify the "greenness" of a synthetic route, several metrics have been developed. These include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). primescholars.comacsgcipr.orgacsgcipr.org Atom economy measures the proportion of reactant atoms that are incorporated into the final product. primescholars.com The E-Factor is the ratio of the mass of waste to the mass of the product, with lower values indicating a greener process. walisongo.ac.id PMI considers the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a certain mass of the final product. acsgcipr.orgacsgcipr.orgwalisongo.ac.id

The following tables provide a hypothetical comparison of a traditional versus a greener synthetic approach for a generic this compound derivative, illustrating the potential improvements based on the application of green chemistry principles.

| Metric | Traditional Synthesis | Green Synthesis | Improvement |

|---|---|---|---|

| Atom Economy (%) | 45% | 75% | Significant |

| E-Factor | 25 | 8 | Significant |

| Process Mass Intensity (PMI) | 150 | 50 | Significant |

| Solvent Type | Dichloromethane | Ionic Liquid/Water | Significant |

| Energy Source | Conventional Heating (24h) | Microwave Irradiation (30 min) | Significant |

| Reaction Type | Catalyst/Conditions | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Diels-Alder | Imidazolium ionic liquid | Ionic Liquid | Reaction time reduced from 13 days to 6 hours; yield increased from 64% to 85.5%; solvent recyclable. | ecnu.edu.cnsioc-journal.cn |

| Suzuki Coupling | Pd(PPh3)4 / K3PO4 | 1,4-Dioxane/Water | Efficient synthesis of 5-aryl-2-methylpyridin-3-amines from a bromo-precursor. | mdpi.com |

| Nucleophilic Aromatic Substitution | Microwave Irradiation (180 °C) | Toluene/NMP | Rapid synthesis of 3-amino-5-bromopyridine derivatives in high yield. | clockss.org |

| Multicomponent Reaction | Sc(OTf)3 | Eucalyptol | Efficient and sustainable synthesis of imidazo[1,2-b]pyridazines. | researchgate.net |

By focusing on these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally friendly, which is of paramount importance in the pharmaceutical industry.

Chemical Reactivity and Mechanistic Studies of 5 Bromopyridazin 3 Amine Transformations

Intrinsic Reactivity Profile of the 5-Bromopyridazin-3-amine Core

The reactivity of this compound is fundamentally governed by the electronic properties of its pyridazine (B1198779) core, which are significantly modulated by the attached bromine and amine substituents. The inherent electron deficiency of the diazine ring system, coupled with the specific electronic and steric influences of its substituents, creates a unique chemical entity with a distinct reactivity profile.

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is considerably more electron-poor than its pyridine (B92270) analogue. taylorfrancis.comscribd.com This is a direct consequence of the inductive electron-withdrawing effect of the second nitrogen atom, which enhances the ring's electrophilicity. scribd.com As a result, diazines like pyridazine are generally more susceptible to nucleophilic attack and more resistant to electrophilic substitution than pyridine. taylorfrancis.comyoutube.com

The key differences in reactivity compared to pyridine can be summarized as follows:

Enhanced Electrophilicity at Carbon: The two nitrogen atoms withdraw electron density from the ring carbons, making them more partial positive and thus more prone to attack by nucleophiles. scribd.com

Reduced Basicity: The presence of a second electron-withdrawing nitrogen atom destabilizes the protonated form, making pyridazine and its derivatives less basic than pyridine. scribd.com

Altered Nucleophilic Substitution Pattern: In pyridine, nucleophilic aromatic substitution (SNAr) is favored at the C-2 and C-4 positions, as the negative charge of the intermediate can be delocalized onto the nitrogen atom. stackexchange.comyoutube.com In the pyridazine core of this compound, the two adjacent nitrogen atoms provide extensive stabilization for the negative charge developed during nucleophilic attack on any of the ring carbons.

The dipole moment of pyridazine is the largest among the diazine isomers (pyridazine, pyrimidine (B1678525), pyrazine), a direct result of the 1,2-arrangement of the nitrogen atoms, which amplifies its unique electronic character. nih.gov

The intrinsic reactivity of the pyridazine core is further tuned by the electronic and steric properties of the bromine and amine substituents at the C-5 and C-3 positions, respectively. These groups exert both inductive and resonance effects, which can either reinforce or counteract the inherent properties of the ring.

Bromine Atom (-Br): As a halogen, bromine exerts a strong inductive electron-withdrawing effect due to its high electronegativity. masterorganicchemistry.com It also possesses lone pairs that can be donated to the ring via a weaker resonance effect. libretexts.org For halogens, the inductive withdrawal almost always outweighs the resonance donation, resulting in a net deactivating effect in the context of electrophilic aromatic substitution. masterorganicchemistry.comnsf.gov However, for nucleophilic aromatic substitution (SNAr), this strong electron-withdrawing nature activates the ring by stabilizing the negatively charged intermediate. wikipedia.orgyoutube.com

The combination of these substituents on the pyridazine ring makes the C-5 position, bearing the bromine atom, highly activated for nucleophilic substitution. The strong inductive pull of the bromine atom and the two ring nitrogens makes this carbon atom highly electrophilic, while the bromine itself is a good leaving group.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring for SNAr |

|---|---|---|---|---|

| Amine (-NH₂) | 3 | -I (Weakly Withdrawing) | +M (Strongly Donating) | Deactivating |

| Bromine (-Br) | 5 | -I (Strongly Withdrawing) | +M (Weakly Donating) | Activating |

| Ring Nitrogens | 1, 2 | -I (Strongly Withdrawing) | -M (Withdrawing) | Activating |

Steric effects also play a role, although they are generally less pronounced than the electronic effects in this molecule. The bromine atom is larger than hydrogen and can provide some steric hindrance to an incoming nucleophile, but this is typically overcome by the strong electronic activation at the C-5 position.

Detailed Mechanistic Investigations of Key Reactions

The unique electronic landscape of this compound makes it a versatile substrate for various chemical transformations, particularly nucleophilic substitutions and palladium-catalyzed coupling reactions.

This compound readily undergoes nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile. The most widely accepted pathway for this transformation is the stepwise addition-elimination mechanism. wikipedia.org

The key steps are:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon atom at the C-5 position, which bears the bromine leaving group. This is typically the rate-determining step as it involves the disruption of the ring's aromaticity. stackexchange.com

Formation of a Meisenheimer Complex: This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. youtube.comnih.gov The negative charge is delocalized across the molecule and is effectively stabilized by the strong electron-withdrawing effects of the two adjacent ring nitrogen atoms through resonance.

Departure of the Leaving Group: Aromaticity is restored in the final step by the expulsion of the bromide ion (Br⁻), a good leaving group, to yield the substituted product. youtube.com

While the stepwise mechanism is generally accepted, some computational and kinetic studies on other electron-deficient heterocycles suggest that a concerted mechanism, where bond formation and bond breaking occur simultaneously, may be possible, particularly with good leaving groups like bromide. nih.gov

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for forming carbon-carbon and carbon-nitrogen bonds. These reactions proceed via a common catalytic cycle. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron compound (e.g., a boronic acid, R-B(OH)₂) to form a new C-C bond. wikipedia.org The catalytic cycle involves three primary stages: libretexts.orglibretexts.org

Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate. libretexts.org

Transmetalation: The organoboron species is activated by a base to form a more nucleophilic boronate complex. wikipedia.orgorganic-chemistry.org This complex then transfers its organic group (R) to the Pd(II) center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling this compound with a primary or secondary amine. wikipedia.orgresearchgate.net The mechanism is similar to the Suzuki coupling but differs in the second step: wikipedia.orglibretexts.org

Oxidative Addition: This step is identical to the Suzuki coupling, with the Pd(0) catalyst adding to the C-Br bond.

Amine Coordination and Deprotonation: The coupling amine coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium amide intermediate. wikipedia.orgresearchgate.net

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the new C-N bond and regenerating the Pd(0) catalyst. wikipedia.orgyoutube.com

| Reaction | Key Mechanistic Steps | Catalyst System Example | Role of Base |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(PPh₃)₄, Pd(OAc)₂/PCy₃ | Activates boronic acid for transmetalation |

| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Pd₂(dba)₃/BrettPhos, Pd(OAc)₂/XPhos | Deprotonates the amine for coordination to palladium |

Specific kinetic and thermodynamic data for this compound are not widely published. However, the principles governing its reactions can be inferred from studies on analogous systems and general mechanistic understanding.

Kinetics:

Nucleophilic Aromatic Substitution: The rate of SNAr is highly dependent on the stability of the Meisenheimer intermediate. For this compound, the presence of two ring nitrogens provides significant stabilization, suggesting a rapid reaction rate compared to less activated aryl halides. The rate-determining step is the initial nucleophilic attack. stackexchange.com Computational studies on related chloropyridazines have shown that the activation energy for nucleophilic substitution is influenced by the position of the leaving group, highlighting the role of the nitrogen atoms in stabilizing the transition state. wuxiapptec.com

Palladium-Catalyzed Coupling: The kinetics of these multi-step catalytic cycles are complex. The rate-determining step can be any of the major steps (oxidative addition, transmetalation/amine coordination, or reductive elimination) and is highly dependent on the choice of palladium precursor, ligand, base, and solvent. For electron-deficient heteroaryl halides like this compound, the oxidative addition step is generally considered to be fast.

Thermodynamics:

Nucleophilic Aromatic Substitution: These reactions are typically thermodynamically favorable, as they involve the replacement of a relatively weak C-Br bond with a stronger bond between carbon and the nucleophile (e.g., C-N, C-O, C-S). The formation of a stable salt (e.g., NaBr) also drives the reaction forward.

Regioselectivity and Stereochemical Control in Synthetic Transformations

Information not available.

Medicinal Chemistry and Biological Activity of 5 Bromopyridazin 3 Amine Scaffolds

Design and Development of Therapeutic Agents Based on the 5-Bromopyridazin-3-amine Moiety

The strategic incorporation of the this compound core into molecular designs has proven to be a fruitful approach in the quest for new drugs. This is largely due to the scaffold's ability to participate in various chemical transformations and its inherent pharmacophoric features.

Application as Building Blocks in Drug Discovery

The this compound scaffold serves as a versatile starting material in the synthesis of more complex bioactive molecules. Its bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents and the construction of extensive compound libraries. The amino group, on the other hand, can be readily acylated, alkylated, or used as a key component in the formation of larger heterocyclic systems. This synthetic tractability enables medicinal chemists to systematically explore the chemical space around the pyridazine (B1198779) core to optimize biological activity and pharmacokinetic properties.

While specific, named therapeutic agents directly synthesized from this compound are not extensively detailed in publicly available literature, the closely related 3-aminopyridazine (B1208633) core is a key component in several approved drugs. This underscores the therapeutic potential of this structural motif. For instance, Minaprine, an atypical antidepressant, features a 3-aminopyridazine core, demonstrating the scaffold's ability to interact with targets in the central nervous system.

Exploration of the Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. mdpi.com This has led to its extensive exploration in various therapeutic areas, particularly in the development of anticancer agents. nih.gov The two adjacent nitrogen atoms in the pyridazine ring are key to its biological activity, as they can act as hydrogen bond acceptors and participate in crucial interactions with biological macromolecules. mdpi.com

The pyridazine nucleus is a component of numerous compounds with a wide array of biological activities, including but not limited to:

Anticancer: Pyridazine-containing compounds have been shown to target a variety of biological processes involved in cancer progression. nih.gov

Antimicrobial: The scaffold is present in molecules exhibiting antibacterial and antifungal properties.

Cardiovascular: Certain pyridazine derivatives have been investigated for their effects on the cardiovascular system.

Anti-inflammatory: The pyridazine core has been incorporated into molecules with anti-inflammatory activity.

The inherent physicochemical properties of the pyridazine ring, such as its polarity and dipole moment, contribute to its favorable pharmacokinetic profile, including improved solubility and reduced interaction with metabolic enzymes like cytochrome P450. mdpi.com

Biological Targets and Mechanisms of Action

Interaction with Enzymes and Receptors

The functional groups on the this compound scaffold, namely the bromine atom and the amino group, along with the nitrogen atoms of the pyridazine ring, play a crucial role in directing the molecule to its biological target and establishing key binding interactions.

While specific studies detailing the protease inhibitory activity of this compound derivatives are limited, the broader class of nitrogen-containing heterocycles is known to be a source of protease inhibitors. The design of such inhibitors often involves creating molecules that can mimic the transition state of the enzymatic reaction or bind tightly to the active site.

More concretely, pyridazine derivatives have been identified as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the levels of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). For example, a series of pyrido[2,3-d]pyridazinones were reported as potent and selective inhibitors of phosphodiesterase type IV (PDE4), an enzyme involved in inflammatory processes. This suggests that the pyridazine scaffold can be effectively utilized to target the active sites of PDEs.

| Compound Class | Target Enzyme | Therapeutic Potential |

|---|---|---|

| Pyrido[2,3-d]pyridazinones | Phosphodiesterase IV (PDE4) | Anti-inflammatory, Asthma |

The nitrogen atoms of the pyridazine ring are excellent hydrogen bond acceptors, a critical feature for molecular recognition at receptor binding sites. mdpi.com The amino group at the 3-position can act as a hydrogen bond donor, further strengthening the interaction with the target protein. These hydrogen bonds, along with electrostatic interactions, are fundamental to the affinity and specificity of a ligand for its receptor.

For instance, in a study of a fused tricyclic aminopyridazine derivative binding to the SMARCA4 bromodomain, X-ray crystallography revealed that the aminopyridazine moiety engages in a dual hydrogen-bonding interaction with an asparagine residue in the protein's active site. mdpi.com This highlights the pyridazine core's ability to form specific and strong interactions with biological targets. Molecular modeling studies of various heterocyclic ligands, including those with pyridazine-like structures, have further elucidated the importance of these interactions in determining binding affinity and selectivity.

| Structural Feature | Type of Interaction | Role in Binding |

|---|---|---|

| Pyridazine Nitrogen Atoms | Hydrogen Bond Acceptor | Anchoring the ligand in the binding pocket |

| 3-Amino Group | Hydrogen Bond Donor | Enhancing binding affinity and specificity |

| Aromatic Ring | π-π Stacking | Stabilizing the ligand-receptor complex |

Potential for Targeting Specific Biological Pathways

The pyridazine scaffold, a key component of this compound, has been identified as a versatile nucleus in the development of targeted therapeutic agents. Derivatives of this scaffold have been shown to interact with a variety of biological pathways implicated in numerous disease states. Research into pyridazin-3-one derivatives, which share the core pyridazine ring, has revealed their potential to modulate critical signaling cascades.

For instance, certain pyridazin-3-one compounds have demonstrated the ability to influence the PI3K-Akt, MAPK, apoptosis, and HIF-1 pathways. researchgate.net These pathways are fundamental to cell survival, proliferation, and response to stress, and their dysregulation is a hallmark of cancer. The modulation of these pathways suggests a potential mechanism for the anticancer effects observed with some pyridazine derivatives. researchgate.net

Furthermore, a proposed mechanism of action for the anti-proliferative effects of related thieno[2,3-b]pyridines, which also contain a fused pyridine (B92270) ring system, is the inhibition of phosphoinositide phospholipase C (PI-PLC). mdpi.com This enzyme plays a crucial role in intracellular signaling by hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn regulate a host of cellular processes.

The structural similarity of this compound to these active molecules suggests that it and its derivatives could potentially target similar enzymatic and signaling pathways, making it a valuable scaffold for further investigation in medicinal chemistry.

Therapeutic Areas of Investigation

The inherent chemical reactivity and structural features of the pyridazine ring have made it a privileged scaffold in the search for novel therapeutic agents across various disease areas.

The pyridazine nucleus is a constituent of numerous compounds investigated for their anticancer properties. arabjchem.org Derivatives of pyridazin-3(2H)-one have been a particular focus of research due to their wide range of pharmacological activities, including anticancer effects. researchgate.net

Studies have shown that certain pyridazine derivatives exhibit significant cytotoxic activity against a variety of human tumor cell lines. nih.gov For example, some newly synthesized pyridine, pyrane, and pyrimidine (B1678525) derivatives were tested against 59 different human tumor cell lines, with several compounds demonstrating notable in vitro antitumor activities at low concentrations. nih.gov Specifically, some of these compounds showed high selectivity in inhibiting leukemia cell lines. nih.gov

The anticancer potential of pyridazine derivatives is further highlighted by their ability to induce apoptosis and affect the cell cycle in cancer cells. researchgate.net The table below summarizes the in vitro anticancer activity of selected pyridazine derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50 in µM) |

| 2S-5 | MDA-MB-231 (Breast) | 6.21 |

| 4T1 (Breast) | 7.04 | |

| 2S-13 | MDA-MB-231 (Breast) | 7.73 |

| 4T1 (Breast) | 8.21 | |

| Compound 25 | Various | Potent (<25 µM) |

| Compounds 22, 23, 24 | MCF-7 (Breast) | High potency |

This table is for illustrative purposes and includes data for various pyridazine and related heterocyclic derivatives. researchgate.netthepharmajournal.com

Derivatives of the pyridazine and related aminopyridine scaffolds have been explored for their potential in treating neurological disorders. Certain amino-pyridazine derivatives have been investigated for their activity on the central nervous system. google.com The pyrimidine scaffold, which is structurally related to pyridazine, has also gained significant attention for its potential role in managing neurodegenerative diseases by improving cognitive functions. doaj.org

One area of interest is the inhibition of monoamine oxidases (MAOs), enzymes that are crucial in the metabolism of neurotransmitters. A preliminary study of 1,3,5-triazine (B166579) amino acid derivatives, which share some structural similarities with aminopyridazines, showed that some of these compounds exhibited inhibitory activity against MAOs, with a notable selectivity for MAO-A. nih.gov This suggests that pyridazinamine scaffolds could be a starting point for developing new MAO inhibitors for neurological conditions. nih.gov

In the context of Alzheimer's disease, the aggregation of amyloid β-peptide (Aβ) is a key pathological feature. A pyridine amine derivative has been shown to inhibit both self- and metal-induced Aβ aggregation. nih.gov This compound also demonstrated the ability to alleviate Aβ-induced paralysis and reduce the production of reactive oxygen species in a transgenic C. elegans model of Alzheimer's disease. nih.gov Furthermore, it improved memory and cognitive ability in an APP/PS1 mouse model of the disease. nih.gov These findings underscore the potential of pyridine and pyridazine-based compounds in the development of therapies for neurodegenerative disorders. nih.govnih.gov

The pyridazine ring system has been a fruitful scaffold for the discovery of new antimicrobial and antifungal agents. nih.gov Fused heterocyclic systems incorporating the pyridazine nucleus, such as pyrazolo-pyridazine derivatives, have been synthesized and evaluated for their activity against a range of microbial strains. ignited.inmedwinpublishers.com

Investigations into new pyridazinium compounds have demonstrated their potential as antimicrobial and antifungal agents. nih.gov In some cases, these compounds have shown activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans. nih.gov The synthesis of aminocyanopyridine derivatives has also yielded compounds with significant activity against various bacteria and fungi. researchgate.net

The table below presents the antimicrobial and antifungal activity of representative pyridazine and related derivatives against selected microbial strains.

| Compound Class | Test Organism | Activity |

| Pyrazolo-pyridazine derivatives | Bacteria | Significant action observed for some compounds |

| Fungi | Potential activity noted for some compounds | |

| Pyridazinium compounds | Staphylococcus aureus | Active |

| Bacillus subtilis | Active | |

| Pseudomonas aeruginosa | Active | |

| Candida albicans | Active | |

| Aminocyanopyridine derivatives | Various Bacteria and Fungi | Significant activity observed |

This table summarizes general findings for classes of pyridazine-related compounds. nih.govignited.inresearchgate.net

Pyridazinone derivatives have emerged as a significant class of compounds with promising anti-inflammatory properties. nih.gov The pyridazinone core is considered a "magic moiety" that has been incorporated into a large number of derivatives with diverse biological activities, including anti-inflammatory effects. nih.gov Some of these derivatives have been synthesized with the aim of reducing the gastrointestinal and renal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The mechanism of anti-inflammatory action for some pyridazinone derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. nih.gov More specifically, research has focused on developing selective COX-2 inhibitors to minimize the side effects associated with COX-1 inhibition. semanticscholar.org

Another important target in inflammatory diseases is cyclic nucleotide phosphodiesterase type 4 (PDE4), which regulates the intracellular levels of cyclic adenosine monophosphate (cAMP). nih.gov Novel pyridazinone derivatives bearing an indole (B1671886) moiety have been developed as potential PDE4 inhibitors. nih.gov One such derivative demonstrated the ability to regulate the production of potent pro-inflammatory cytokines and chemokines by human primary macrophages, highlighting its potential as an anti-inflammatory agent. nih.gov This compound was also shown to reduce the production of IL-8, a key chemokine involved in the recruitment of inflammatory cells. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For pyridazine and related heterocyclic scaffolds, SAR studies have provided valuable insights into the structural features required for various biological activities.

In the context of anticancer activity, SAR analysis of pyridine derivatives has shown that the antiproliferative effect is related to the number and position of methoxy (B1213986) (O-CH3) groups. mdpi.com The introduction of amino (NH2) and hydroxyl (OH) groups, as well as halogens, can also influence the antiproliferative activity. mdpi.com For some 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring was found to be important for maximizing anti-proliferative activity. mdpi.com

Regarding antimicrobial activity, SAR studies in the pyridazine series have revealed several key findings. For instance, in some cases, the cis-isomers of certain pyridazine derivatives were found to be more active than their corresponding trans-isomers. nih.gov In the pyrrolopyridazine series, saturated or partially saturated compounds often exhibit stronger activity than their aromatic counterparts, with different selectivity profiles. nih.gov

For anti-inflammatory pyridazinone derivatives, SAR studies have guided the development of more potent and selective compounds. The substitution pattern on the pyridazinone ring is critical for activity and selectivity towards targets like COX-2 and PDE4. nih.govnih.gov For example, in a series of pyridopyrimidinone derivatives, those substituted with an ethyl ester displayed higher activity for edema inhibition compared to congeners with either electron-donating or electron-withdrawing groups. semanticscholar.org

The SAR of pyridostigmine, a well-known acetylcholinesterase inhibitor with a pyridine ring, highlights the importance of the pyridine ring as a core structure, a quaternary ammonium (B1175870) group for interaction with the active site, an ester group for stability and lipophilicity, and an alkyl chain whose length and nature can impact potency and duration of action. blogspot.com These principles can be extrapolated to the design of novel pyridazine-based compounds targeting various enzymes and receptors.

Based on a thorough review of available scientific literature, there is insufficient specific data on the chemical compound “this compound” to generate a detailed article that adheres to the strict outline provided. The requested subsections—Elucidation of Substituent Effects on Biological Activity, Scaffold Modification and Bioisosteric Replacements, and Fragment-Based Drug Design (FBDD) Strategies—require in-depth research findings, structure-activity relationship (SAR) data, and specific examples of medicinal chemistry applications that are not present in the public domain for this particular molecule.

While the broader pyridazine scaffold is recognized in medicinal chemistry for its diverse biological activities and is utilized in drug design, specific research focusing on the this compound core with the level of detail required by the outline could not be located. researchgate.netnih.govresearchgate.net General concepts of bioisosterism, scaffold modification, and FBDD are well-documented, but their direct application to this compound has not been specifically described in the available literature. nih.govnih.gov

Therefore, the generation of a scientifically accurate and thorough article strictly following the requested structure is not possible at this time.

Applications in Materials Science, Agrochemicals, and Dyes

Development of Novel Materials

The utility of 5-Bromopyridazin-3-amine as a direct component in the development of novel materials is not extensively documented in publicly available research. The potential for its use is primarily theoretical, based on the known properties of similar heterocyclic compounds.

There is currently a lack of specific research demonstrating the synthesis of materials with tunable electronic and optical properties directly from this compound. While heterocyclic compounds are integral to the development of organic electronics, specific studies detailing the performance or synthesis of such materials using this particular precursor are not prominent in scientific literature.

Role in Agrochemical Formulations (e.g., Pesticides, Herbicides, Fungicides)

The most significant documented application of this compound is as an intermediate in the synthesis of complex agrochemicals. Patents have cited this compound as a key starting material for creating new pesticidally active tetracyclic derivatives. google.comgoogle.comgoogle.com These complex molecules are designed to act as pesticides. google.com

The synthesis process typically involves using this compound as a foundational structure, which is then modified through various chemical reactions to produce the final, biologically active pesticide. google.comgoogle.comgoogle.com The inclusion of the pyridazine (B1198779) moiety is crucial for the efficacy of the resulting agrochemical.

Table 1: Use of this compound in Patented Agrochemical Synthesis

| Patent Reference | Application | Role of this compound |

|---|---|---|

| ES2703172T3 | Synthesis of pesticidally active tetracyclic derivatives | Starting material / Intermediate google.com |

| CN106715428B | Synthesis of pesticidally active tetracyclic derivatives with sulfur-containing substituents | Intermediate google.com |

This table is based on data from patent literature describing the synthesis of novel pesticides.

Utilization in Dye Synthesis and Related Industrial Applications

There is no significant evidence in scientific or industrial literature to suggest that this compound is utilized in the synthesis of dyes. Aromatic amines are a cornerstone of azo dye chemistry, but the specific application of this pyridazine derivative has not been reported.

Catalytic Applications of this compound Derived Ligands

The potential for this compound to be used in catalysis, specifically through the formation of its derived ligands, has not been explored in the available research. While nitrogen-containing heterocyclic compounds are often investigated for their ability to form complexes with metals for catalytic purposes, no studies have been published concerning ligands derived from this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separation and Purification Techniques

Chromatography is an essential tool for the separation, identification, and purification of 5-Bromopyridazin-3-amine from reaction mixtures and for the quantification of its purity. The choice of technique depends on the specific analytical goal, ranging from rapid reaction monitoring to high-resolution separation for purity assessment.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, quantification, and purification of this compound. These methods are favored for their high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds.

The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase (most commonly C18-silica) is paired with a polar mobile phase. For amine-containing compounds like this compound, the mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) to control pH and ensure good peak shape. nih.govcmes.org The use of UHPLC, with its smaller particle size columns (typically <2 µm), allows for faster analysis times and improved resolution compared to traditional HPLC. nih.gov Detection is commonly performed using a UV detector, as the aromatic pyridazine (B1198779) ring exhibits strong absorbance in the UV region. nih.govcmes.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm for HPLC; 100 mm x 2.1 mm, 1.7 µm for UHPLC) | Provides separation based on hydrophobicity. |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and a buffered aqueous phase (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted) nih.gov | Controls retention and peak shape. Buffering prevents peak tailing of the basic amine group. |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC) nih.govcmes.org; 0.2 - 0.5 mL/min (UHPLC) nih.gov | Affects analysis time and separation efficiency. |

| Column Temperature | Ambient to 40 °C | Improves reproducibility and can influence selectivity. |

| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength of maximum absorbance (e.g., 254 nm or 280 nm) cmes.org | Allows for sensitive detection and spectral confirmation of the peak. |

| Injection Volume | 5 - 20 µL | Volume of sample introduced onto the column. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. While powerful, the direct analysis of primary amines like this compound by GC can be challenging. labrulez.com The high polarity and basicity of the amine group can lead to strong interactions with standard silica-based columns, resulting in poor peak shape (tailing) and potential irreversible adsorption. labrulez.combre.com

To overcome these issues, specialized base-deactivated columns or columns with specific stationary phases designed for amine analysis (e.g., Agilent CP-Volamine) are employed. labrulez.comnih.gov These columns minimize adsorptive interactions, leading to more symmetrical peaks and improved quantification. An alternative approach is derivatization, where the amine is converted into a less polar and more volatile derivative before GC analysis, although this adds an extra step to the sample preparation process. nih.gov Detection is typically performed using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).

| Parameter | Typical Condition / Consideration | Purpose |

|---|---|---|

| Column | Base-deactivated columns; specialized amine-specific columns (e.g., wax or amine-specific phases) nih.gov | To reduce peak tailing and analyte adsorption. |

| Inlet Liner | Deactivated liners (e.g., Siltek®) nih.gov | Minimizes active sites in the injection port where the sample can adsorb. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Temperature Program | A gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 250 °C) | To elute compounds with a wide range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides general-purpose sensitive detection of organic compounds. MS provides structural information. |

| Derivatization | Optional: Reaction with agents like trifluoroacetic anhydride (TFAA) to form less polar amides. | Improves volatility and chromatographic behavior. nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving this compound. It is used to quickly identify the presence of starting materials, intermediates, and products in a reaction mixture.

A small spot of the reaction mixture is applied to a TLC plate, typically coated with silica gel. The plate is then developed in a sealed chamber containing an appropriate solvent system (eluent), such as a mixture of ethyl acetate and hexane. The different components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase, resulting in separation.

Because many organic compounds, including this compound, are colorless, visualization techniques are required. The most common method is viewing the plate under UV light (254 nm), where UV-active compounds appear as dark spots on a fluorescent background. reachdevices.com For enhanced or specific detection of the amine group, various chemical stains can be used. reachdevices.comillinois.eduepfl.ch

| Visualization Method | Procedure | Result |

|---|---|---|

| UV Light (254 nm) | Place the dried TLC plate under a UV lamp. | UV-active compounds (like aromatic rings) appear as dark spots. reachdevices.com |

| Iodine Vapor | Place the dried plate in a chamber containing iodine crystals. | Most organic compounds form a temporary brown complex with iodine. reachdevices.com |

| Potassium Permanganate (KMnO₄) Stain | Dip or spray the plate with a basic solution of KMnO₄. | Oxidizable functional groups (including amines and the pyridazine ring) appear as yellow-brown spots on a purple background. reachdevices.com |

| Ninhydrin Stain | Spray the plate with a ninhydrin solution and gently heat. | Specific for primary and secondary amines, which typically produce pink or purple spots. reachdevices.comillinois.edu |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass Spectrometry (MS) is a definitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to elucidate its structure. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a clear diagnostic marker for the presence of a single bromine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. frag-den-staat.denih.gov This is the technique of choice for detecting and quantifying trace amounts of aromatic amines in complex matrices. frag-den-staat.deamazonaws.com

After chromatographic separation, the analyte is ionized (typically by ESI) and the resulting precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer. This ion is then fragmented by collision with an inert gas in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for confident identification and quantification even at very low concentrations. researchgate.netnih.gov

| Parameter | Predicted Value / Setting | Purpose |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amines readily accept a proton to form positive ions. |

| Precursor Ions ([M+H]⁺) | m/z 173.98 and 175.98 | Corresponds to the protonated molecules containing ⁷⁹Br and ⁸¹Br, respectively. |

| MRM Transitions | 174 → Product Ion A; 176 → Product Ion A | Specific fragmentation pathways used for quantification and confirmation. The exact product ions would be determined experimentally. |

| Collision Gas | Argon or Nitrogen | Induces fragmentation of the precursor ion. amazonaws.com |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing polar and thermally unstable compounds like this compound. researchgate.netnih.gov It is the most common ion source used in LC-MS. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For an amine-containing compound, analysis in positive ion mode is standard, as the basic nitrogen atom is readily protonated in the presence of an acidic mobile phase, forming a stable [M+H]⁺ ion. researchgate.net The resulting mass spectrum for this compound would clearly show the characteristic bromine isotope doublet at m/z values corresponding to [C₄H₄⁷⁹BrN₃ + H]⁺ and [C₄H₄⁸¹BrN₃ + H]⁺. This provides unambiguous confirmation of the molecular weight and the presence of one bromine atom in the structure.

| Ion | Formula | Calculated Mass-to-Charge Ratio (m/z) | Expected Relative Intensity |

|---|---|---|---|

| Protonated Molecule [M(⁷⁹Br)+H]⁺ | [C₄H₅⁷⁹BrN₃]⁺ | 173.98 | ~100% |